rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride
Description
rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride is a chiral organic compound characterized by a butanone backbone substituted with a 3,4-dibenzyloxyphenyl group at position 1 and a diphenylmethylamino group at position 2, with a hydrochloride counterion.
Properties
IUPAC Name |
2-(benzhydrylamino)-1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H35NO3.ClH/c1-2-33(38-36(30-19-11-5-12-20-30)31-21-13-6-14-22-31)37(39)32-23-24-34(40-26-28-15-7-3-8-16-28)35(25-32)41-27-29-17-9-4-10-18-29;/h3-25,33,36,38H,2,26-27H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAFBVUODIXKGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(C4=CC=CC=C4)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675824 | |
| Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-[(diphenylmethyl)amino]butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855220-23-4 | |
| Record name | 1-[3,4-Bis(benzyloxy)phenyl]-2-[(diphenylmethyl)amino]butan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3,4-Dibenzyloxyphenyl Intermediate
The dibenzyloxy phenyl group is typically prepared by protecting a dihydroxybenzene precursor. For example, 3,4-dihydroxyacetophenone undergoes benzylation using benzyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. This reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, achieving >90% yield.
Key Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Benzyl bromide, K₂CO₃ | DMF | 80°C | 12 h | 92% |
Alternative approaches utilize phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.
Formation of the Butanone Backbone
The butanone chain is introduced via Claisen-Schmidt condensation between 3,4-dibenzyloxyacetophenone and ethyl acetoacetate. Catalyzed by sodium ethoxide in ethanol, this reaction forms the α,β-unsaturated ketone intermediate, which is subsequently hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere to yield the saturated butanone.
Optimization Insights :
Introduction of the Diphenylmethylamino Group
The amine moiety is installed via reductive amination of the butanone intermediate with diphenylmethylamine. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM) at room temperature facilitates this transformation, yielding the secondary amine.
Critical Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reducing Agent | NaBH(OAc)₃ | 85% |
| Solvent | DCM | Minimal side products |
| Reaction Time | 24 h | Complete conversion |
Alternative methods employ Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)₂ with BINAP ligand) for coupling aryl halides with amines, though this approach is less common for secondary amines.
Hydrochloride Salt Formation
The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in methanol. Crystallization from a methanol-diethyl ether mixture yields the final product as a white solid.
Crystallization Conditions :
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Coupling Reactions
Cross-coupling methodologies adapted from related systems (e.g., Suzuki-Miyaura) have been explored for constructing the aryl-amine bond. For instance, Pd(PPh₃)₄ in 1,2-dimethoxyethane (DME) with cesium carbonate (Cs₂CO₃) enables efficient coupling between brominated intermediates and diphenylmethylamine boronic esters, albeit with moderate yields (54–68%).
Comparative Catalyst Performance :
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | BINAP | 68% |
| Pd(PPh₃)₄ | None | 54% |
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in benzylation steps, while non-polar solvents (toluene) improve selectivity in reductive amination. Elevated temperatures (>80°C) accelerate benzylation but risk ether cleavage.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeOH:H₂O 80:20) confirms ≥98% purity with a retention time of 12.4 minutes.
Scalability and Industrial Feasibility
Kilogram-scale synthesis has been demonstrated using continuous-flow hydrogenation reactors, reducing batch variability and improving safety profiles. Key challenges include:
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Cost-effective sourcing of diphenylmethylamine.
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Recycling of palladium catalysts to minimize expenses.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phenyl groups may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Anticancer Properties :
- Neuroprotective Effects :
Case Study 1: Antidepressant Efficacy
A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The compound showed comparable efficacy to established antidepressants such as fluoxetine .
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. Further studies are needed to explore its efficacy in vivo and its potential as a chemotherapeutic agent .
Mechanism of Action
The mechanism by which rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl and diphenylmethyl groups can facilitate binding to specific sites, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Features and Functional Group Analysis
Core Backbone and Substituents
- Target Compound: Butanone backbone with 3,4-dibenzyloxyphenyl and diphenylmethylamino groups.
- 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone (NNK): Shares the butanone backbone but substitutes the phenyl groups with a pyridyl ring and a nitrosamino group. The nitrosamino group is a carcinogenic moiety, leading to metabolic activation via α-hydroxylation to form reactive electrophiles .
- L-703606 : Contains a diphenylmethyl group but integrated into an azabicyclo[2.2.2]octane structure. Used as a neurokinin receptor antagonist, highlighting the role of diphenylmethyl in receptor binding .
- Giripladib (C41H36ClF3N2O4S) : Features a diphenylmethyl group attached to an indole core, with additional sulfonyl and trifluoromethyl groups. Indicated for pain and arthritis, emphasizing structural complexity for target specificity .
Key Functional Group Impacts
- Benzyloxy Groups (Target Compound) : Enhance lipophilicity and may slow oxidative metabolism compared to hydroxylated analogs (e.g., deuterated phenethylamines in ) .
- Nitrosamino Group (NNK): A reactive site for metabolic activation, absent in the target compound, which may reduce carcinogenic risk .
- Isotopic Labeling ( Compounds) : Deuterated or ¹³C-labeled analogs (e.g., 2-(3,4-Dihydroxyphenyl)ethyl-d4-amine HCl) are used as metabolic tracers, contrasting with the target compound’s lack of isotopic modification .
Pharmacological and Metabolic Profiles
Metabolic Stability and Toxicity
- NNK : High toxicity due to nitrosamine-derived reactive intermediates (e.g., diazohydroxides) .
- Target Compound: Absence of nitrosamine suggests lower carcinogenic risk, but discontinuation implies unresolved stability or efficacy issues .
- Deuterated Analogs : Enhanced metabolic stability via kinetic isotope effects, contrasting with the target compound’s unmodified structure .
Biological Activity
Rac 1-[3,4-(dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone hydrochloride is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₃₁H₃₁ClN₂O₂
- Molecular Weight : 501.05 g/mol
- IUPAC Name : this compound
The compound features a complex structure characterized by multiple aromatic rings and functional groups that contribute to its biological activity.
This compound exhibits several mechanisms of action:
- Receptor Interaction : The compound interacts with various receptors in the central nervous system (CNS), potentially influencing neurotransmitter systems.
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, protecting cells from oxidative stress.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound:
Case Study 1: Antidepressant Effects
In a study examining the antidepressant-like effects of this compound, researchers utilized the forced swim test in rodents. The results indicated that treatment with the compound led to a significant decrease in immobility time, suggesting an increase in antidepressant activity compared to controls.
Case Study 2: Analgesic Properties
Another study focused on the analgesic properties of the compound using the hot plate test. The findings revealed a dose-dependent reduction in pain response, indicating its potential use as an analgesic agent.
Pharmacological Implications
The biological activities demonstrated by this compound suggest its potential application in treating various CNS disorders, including depression and chronic pain conditions. Further research is warranted to explore its efficacy and safety profile in clinical settings.
Q & A
Basic: What are the key considerations for optimizing the synthetic yield of rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride?
Methodological Answer:
Synthetic optimization requires attention to:
- Reagent stoichiometry : Ensure precise molar ratios of intermediates (e.g., dibenzyloxy-protected phenyl groups and diphenylmethylamine derivatives) to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in butanone formation .
- Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and thermal stability of intermediates .
- Catalyst use : Pd/C or Raney Ni may facilitate hydrogenolysis during deprotection steps .
Basic: How can structural characterization of this compound be validated using spectroscopic methods?
Methodological Answer:
A multi-spectral approach is critical:
- NMR : Compare H and C spectra with computational models (e.g., PubChem data for analogous hydrochlorides) to confirm benzyloxy and diphenylmethyl substituents .
- FT-IR : Identify amine N–H stretches (~3300 cm) and ketone C=O bonds (~1700 cm) .
- Mass spectrometry (HRMS) : Validate molecular weight (expected ~500–600 g/mol range) and isotopic patterns .
Advanced: How can researchers resolve enantiomeric impurities in this racemic mixture?
Methodological Answer:
Advanced resolution techniques include:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® IA) with mobile phases like hexane:isopropanol (90:10) to separate enantiomers .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze one enantiomer from ester intermediates .
- X-ray crystallography : Confirm absolute configuration of resolved enantiomers via single-crystal analysis .
Advanced: What strategies mitigate stability issues during long-term storage of this hydrochloride salt?
Methodological Answer:
Stability protocols involve:
- Hygroscopicity management : Store in desiccators with silica gel or under nitrogen atmosphere to prevent hydrolysis .
- Temperature monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products via LC-MS .
- Light sensitivity : Use amber glass vials to protect against photolytic cleavage of benzyloxy groups .
Basic: How is purity assessed, and what thresholds are acceptable for pharmacological studies?
Methodological Answer:
Purity criteria include:
- HPLC-UV : ≥98% purity with a C18 column (acetonitrile:water gradient) and detection at 254 nm .
- Residual solvents : GC-MS analysis to meet ICH Q3C limits (e.g., <500 ppm for DMF) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: How can metabolic pathways of this compound be predicted during preclinical studies?
Methodological Answer:
Metabolite identification involves:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and analyze phase I metabolites (e.g., hydroxylation at phenyl rings) via UPLC-QTOF .
- Computational tools : Use ADMET Predictor™ or SwissADME to simulate CYP450 interactions and potential toxicophores .
- Stable isotope labeling : Track metabolic fate using deuterated analogs (e.g., H-labeled benzyl groups) .
Basic: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
Safety measures include:
- PPE : Wear nitrile gloves, lab coats, and respiratory protection during weighing .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate .
Advanced: How can researchers address contradictions in biological activity data across studies?
Methodological Answer:
Resolve discrepancies via:
- Dose-response reevaluation : Test compound across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
- Batch variability analysis : Compare impurity profiles (e.g., residual solvents) between studies using LC-MS .
- Target selectivity profiling : Use kinase/GPCR panels to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
